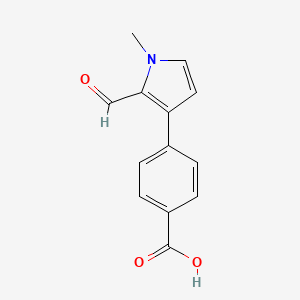
2-Ethyl-2-methylhex-4-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-methylhex-4-enal is an organic compound characterized by its unique structure, which includes an aldehyde functional group. This compound is part of the broader class of alkenals, which are aldehydes containing a carbon-carbon double bond. The presence of both an alkene and an aldehyde group in its structure makes it a versatile compound in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Ethyl-2-methylhex-4-enal can be synthesized through various methods, including aldol condensation reactions. One common method involves the condensation of propionaldehyde with a suitable aldehyde under basic conditions. The reaction typically requires a nitrogenous organic base as a catalyst, which facilitates the formation of the desired product with high selectivity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale aldol condensation reactions. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl-2-methylhex-4-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in the compound can participate in electrophilic addition reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic addition reactions often involve reagents like hydrogen halides or halogens.
Major Products Formed:
Oxidation: 2-Ethyl-2-methylhexanoic acid.
Reduction: 2-Ethyl-2-methylhexanol.
Substitution: Various halogenated derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Ethyl-2-methylhex-4-enal has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-2-methylhex-4-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that can alter their function. The double bond in the compound also allows it to participate in various addition reactions, further influencing its biological activity.
Comparación Con Compuestos Similares
2-Methyl-2-pentenal: Similar in structure but with a different alkyl group.
2-Ethylhex-2-enal: Lacks the methyl group present in 2-Ethyl-2-methylhex-4-enal.
2-Methyl-2-hexenal: Similar but with a different position of the double bond.
Uniqueness: this compound is unique due to the specific arrangement of its alkyl groups and the position of the double bond. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.
Propiedades
Fórmula molecular |
C9H16O |
|---|---|
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
(E)-2-ethyl-2-methylhex-4-enal |
InChI |
InChI=1S/C9H16O/c1-4-6-7-9(3,5-2)8-10/h4,6,8H,5,7H2,1-3H3/b6-4+ |
Clave InChI |
SYTBYFGELUQURQ-GQCTYLIASA-N |
SMILES isomérico |
CCC(C)(C/C=C/C)C=O |
SMILES canónico |
CCC(C)(CC=CC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine](/img/structure/B13221309.png)
![3-[6-Acetyl-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile](/img/structure/B13221315.png)
![7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B13221326.png)



![3-Fluoro-3-[2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13221355.png)




![Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]butanoate](/img/structure/B13221386.png)
![4-{[(Butan-2-yl)amino]methyl}benzonitrile](/img/structure/B13221389.png)
